molecular formula C8H7IO3 B1580916 5-Iodovanillin CAS No. 5438-36-8

5-Iodovanillin

Cat. No.: B1580916
CAS No.: 5438-36-8
M. Wt: 278.04 g/mol
InChI Key: FBBCSYADXYILEH-UHFFFAOYSA-N
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Description

5-Iodovanillin, also known as 4-Hydroxy-3-iodo-5-methoxybenzaldehyde, is a light yellow fine crystalline powder . It has a molecular formula of IC6H2(OCH3)(OH)CHO and a molecular weight of 278.04 . It has been used in the characterization of 5-Iodoacetovanillone and in the synthesis of platelet activating factor antagonist L-659,989 .


Synthesis Analysis

Vanillin can be iodinated in an aqueous solution of sodium triiodide (NaI3·NaI), made in situ from sodium iodide and iodine, forming this compound . Refluxing this compound in a strong sodium hydroxide solution produces 5-hydroxyvanillin . This compound can also be treated with sodium methoxide to form syringaldehyde .


Molecular Structure Analysis

The molecular structure of this compound consists of an iodine atom attached to a vanillin molecule. The iodine atom is attached to the carbon atom in the 5-position of the aromatic ring. The vanillin molecule also contains a methoxy group (-OCH3) and a hydroxy group (-OH) attached to the aromatic ring .


Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of the iodine atom, the methoxy group, and the hydroxy group. For example, it can be refluxed in a strong sodium hydroxide solution to produce 5-hydroxyvanillin . It can also be treated with sodium methoxide to form syringaldehyde .


Physical and Chemical Properties Analysis

This compound is a light yellow fine crystalline powder . It has a molecular weight of 278.04 . The melting point is 183-185 °C . It has a density of 1.9±0.1 g/cm3, a boiling point of 304.1±42.0 °C at 760 mmHg, and a flash point of 137.7±27.9 °C .

Scientific Research Applications

Selective Degradation of Lignosulfonate and Lignin

5-Iodovanillin is used in an eco-friendly method to generate advanced building blocks for synthesizing complex molecules, including active pharmaceutical ingredients. This is achieved by oxidizing side-stream lignins with electrochemically generated periodate. The method yields more than 15 wt% this compound and does not require toxic or harmful metals (Klein, Alt, & Waldvogel, 2022).

Nitrobenzene Oxidation Products Analysis

In the study of lignin structure, this compound serves as a new internal standard for the nitrobenzene oxidation method. This aids in the quantitative determination of lignin oxidation products using both gas chromatography (GC) and proton nuclear magnetic resonance (1H-NMR) spectroscopy (Katahira & Nakatsubo, 2001).

Synthesis of Pharmaceutical Antagonists

This compound is a starting material in the synthesis of pharmaceutical compounds, such as platelet activating factor antagonist L-659,989, demonstrating its potential in drug development (Thompson et al., 1990).

Convenient Synthesis of 5′-Iodoresiniferatoxin

It is used in synthesizing the ultrapotent vanilloid antagonist 5′-iodoresiniferatoxin. This synthesis process overcomes challenges in the direct iodination of related compounds (Ech-chahad, Bouyazza, & Appendino, 2006).

Laccase Catalyzed Synthesis of Antifungal Compounds

This compound is synthesized from vanillin using laccase catalysis and shows significant antifungal activity against various wood-degrading fungal species (Ihssen, Schubert, Thöny‐meyer, & Richter, 2014).

Synthesis of Syringaldehyde

It is also a precursor in the synthesis of syringaldehyde, a chemical process that involves iodination of vanillin (Pepper & MacDonald, 1953).

Safety and Hazards

5-Iodovanillin is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Biochemical Analysis

Biochemical Properties

It has been used as a catalyst in the Suzuki cross-coupling reaction . This suggests that 5-Iodovanillin may interact with enzymes, proteins, and other biomolecules in biochemical reactions.

Molecular Mechanism

It is known to participate in the Suzuki cross-coupling reaction , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Properties

IUPAC Name

4-hydroxy-3-iodo-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7IO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBCSYADXYILEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063885
Record name Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-
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Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5438-36-8
Record name 4-Hydroxy-3-iodo-5-methoxybenzaldehyde
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Record name Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-
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Record name 5-Iodovanillin
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Record name Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-
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Record name Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-
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Record name 5-iodovanillin
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Synthesis routes and methods

Procedure details

Vanillin (28.4 g, 200 mmole (millimole)) was dissolved in 1N NaOH (200 ml) and warmed to 90° C. to avoid precipitation of sodium vanillate. A 2 molar aqueous solution of NaI3.NaI (105 ml, 210 mmole I2) plus 3.55 molar aqueous H2SO4 (5 ml) was added over 3 hours with stirring. The iodine color was discharged, and a pale tan stirrable precipitate formed. The solution was then cooled to room temperature, acidified to pH 2-3 with 20% aqueous H2SO4, and extracted with 10% methanol/90% chloroform. The organic phase was dried (MgSO4) and the solvent stripped to yield 53 g (99%) of 5-iodovanillin, more than 95% pure as analyzed by nuclear magnetic resonance spectroscopy (NMR).
Quantity
28.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
105 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-iodovanillin in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. Its structure, featuring an iodine atom at the 5th position, allows for diverse chemical transformations. For instance, it serves as a precursor for synthesizing substituted 2,4-diaminopyrimidines, which exhibit inhibitory activity against Bacillus anthracis. [] Additionally, it's a key starting material for creating 5′-iodoresiniferatoxin (I-RTX), a potent vanilloid antagonist. []

Q2: What is the most efficient method for synthesizing this compound ethers?

A2: A concise and selective method for preparing this compound ethers involves a three-step strategy. It starts with cleaving the methyl ether of this compound using aluminum chloride in pyridine to yield 3,4-dihydroxy-5-iodobenzaldehyde. [, ] Regioselective O-alkylation at the C-4 hydroxy group with methyl iodide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and N,N-dimethylformamide (DMF) then produces 5-iodoisovanillin. Finally, further O-alkylation at the C-3 hydroxy group under the same conditions yields the desired this compound ethers. []

Q3: How is this compound employed in synthesizing bioactive compounds?

A3: this compound serves as a crucial starting material in synthesizing various bioactive compounds. For example, it's used to create (±)-trans-2-[-methoxy-4-(4-chlorophenylthioethoxy)-5-(N-methyl-N-hydroxyureidyl) methylphenyl]-5-(3,4,5-trimethoxyphenyl) tetrahydrofuran, a potential dual-acting 5-lipoxygenase inhibitor and platelet-activating factor receptor antagonist. [] Additionally, it's employed in preparing benzo[b]furan chalcone derivatives, which exhibit promising antibacterial activity. []

Q4: Has the environmental impact of this compound and its derivatives been investigated?

A4: While this compound shows promise in various applications, limited research exists regarding its environmental impact and degradation pathways. Further studies are crucial to assess its potential ecotoxicological effects and develop strategies for mitigating any negative impacts on the environment. This includes investigating its fate and potential accumulation in environmental compartments, as well as its effects on different organisms.

Q5: How is this compound contributing to sustainable chemistry practices?

A5: this compound plays a crucial role in developing sustainable chemical processes, particularly in valorizing lignin, a significant byproduct of the pulp and paper industry. Electrochemically generated periodate effectively degrades lignosulfonate and lignin, leading to the production of this compound. [] This method offers a promising avenue for converting lignin into valuable platform chemicals, contributing to a more sustainable and circular bioeconomy. []

Q6: Are there any studies on the mutagenicity of this compound?

A6: Research suggests that this compound, along with vanillin and 5-bromovanillin, exhibits mutagenic effects. [] Studies using Drosophila melanogaster showed increased lethal mutations associated with sex chromosomes when exposed to these compounds. [] Notably, this compound and 5-bromovanillin demonstrated a stronger mutagenic effect than vanillin, particularly on spermatogonia. [] These findings underscore the importance of assessing the safety profile of this compound before considering its broader applications.

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